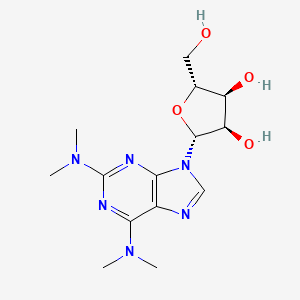

2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H22N6O4 |

|---|---|

Molecular Weight |

338.36 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9-,10-,13-/m1/s1 |

InChI Key |

YLVPKAFXNOVMJK-QYVSTXNMSA-N |

Isomeric SMILES |

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N(C)C |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Epitranscriptomic Conductor: N6,N6-dimethyladenosine's Role in Orchestrating Cell Signaling

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N6,N6-dimethyladenosine (m6A) has emerged from the realm of obscure RNA modifications to become a central player in the regulation of gene expression and cellular signaling. This dynamic and reversible epitranscriptomic mark, installed by "writer" complexes, removed by "erasers," and interpreted by "reader" proteins, profoundly influences the fate of messenger RNA (mRNA) and non-coding RNAs. From modulating mRNA stability and translation to fine-tuning the output of critical signaling cascades, m6A acts as a sophisticated molecular rheostat, controlling cellular responses to a myriad of stimuli. This in-depth technical guide provides a comprehensive overview of the role of m6A in cell signaling, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular machinery governing m6A, its intricate interplay with key signaling pathways, the crosstalk with other epigenetic modifications, and the cutting-edge methodologies to interrogate its function. Furthermore, we will explore the burgeoning field of therapeutic intervention, targeting the m6A axis for the treatment of human diseases, particularly cancer.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The cellular m6A landscape is meticulously sculpted by a dedicated set of proteins that install, remove, and recognize this modification. Understanding the function of these key players is fundamental to deciphering the role of m6A in cell signaling.

The "Writers": Establishing the m6A Mark

The deposition of m6A is primarily carried out by a multi-subunit methyltransferase complex.[1] The core components of this complex are:

-

METTL3 (Methyltransferase-like 3): The catalytic subunit responsible for transferring the methyl group to adenosine.[1]

-

METTL14 (Methyltransferase-like 14): A structural component that stabilizes METTL3 and recognizes the target RNA.[1]

-

WTAP (Wilms' tumor 1-associated protein): An adaptor protein that facilitates the localization of the METTL3-METTL14 heterodimer to the nuclear speckles for efficient methylation.[1]

Other associated proteins, such as KIAA1429 (VIRMA), RBM15/15B, and ZC3H13, further modulate the activity and specificity of the writer complex.[1]

The "Erasers": Reversing the m6A Mark

The reversibility of m6A methylation is a key feature that allows for dynamic regulation of RNA function. This process is mediated by demethylases, also known as "erasers":

-

FTO (Fat mass and obesity-associated protein): The first identified m6A demethylase, FTO has been shown to play a significant role in various cellular processes.[1] It preferentially demethylates m6A in a variety of RNA species.[1]

-

ALKBH5 (AlkB homolog 5): Another important m6A demethylase that primarily acts on mRNA and influences processes such as mRNA export and metabolism.[1]

The "Readers": Interpreting the m6A Code

The functional consequences of m6A modification are largely determined by a diverse group of "reader" proteins that specifically bind to m6A-containing RNAs. These readers then recruit other effector proteins to modulate the fate of the target RNA. The most well-characterized family of m6A readers is the YTH domain-containing family:

-

YTHDF1: Primarily located in the cytoplasm, YTHDF1 is traditionally thought to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors.[2]

-

YTHDF2: This reader protein is known to mediate the degradation of m6A-containing transcripts by recruiting the CCR4-NOT deadenylase complex.[2][3]

-

YTHDF3: YTHDF3 is proposed to act in concert with YTHDF1 and YTHDF2 to facilitate both translation and decay of methylated RNAs.[2]

-

YTHDC1: A nuclear reader that regulates the splicing of m6A-modified pre-mRNAs and facilitates their export to the cytoplasm.[3]

-

YTHDC2: This reader has roles in both the nucleus and cytoplasm, influencing mRNA stability and translation.

Recent evidence suggests a more unified model for YTHDF protein function, where all three paralogs can promote mRNA degradation, indicating a degree of redundancy and context-dependent activity.[4] Other proteins, such as those from the IGF2BP (Insulin-like growth factor 2 mRNA-binding protein) family and HNRNP (heterogeneous nuclear ribonucleoprotein) family, have also been identified as m6A readers, expanding the repertoire of m6A-mediated regulation.[1]

Figure 1: The dynamic regulation of m6A modification.

m6A's Regulatory Influence on Core Cellular Signaling Pathways

The epitranscriptomic layer of gene regulation mediated by m6A is intricately woven into the fabric of cellular signaling networks. By controlling the expression of key signaling components, m6A can amplify, dampen, or fine-tune the cellular response to external cues.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development, tissue homeostasis, and its dysregulation is a hallmark of many cancers.[1] Emerging evidence demonstrates that m6A modification is a critical regulator of this pathway.[1][5] For instance, in intestinal stem cells, the m6A reader YTHDF1 promotes the translation of TCF4, a key transcriptional activator in the Wnt pathway, thereby amplifying Wnt signaling to maintain intestinal homeostasis.[5] In certain cancers, the m6A machinery can be hijacked to either promote or suppress Wnt signaling depending on the cellular context.[6] For example, reduced m6A levels, through inhibition of METTL14, can activate the Wnt signaling pathway in gastric cancer.[7] Conversely, FTO has been shown to regulate the Wnt pathway in a m6A-independent manner by controlling the transcription of the Wnt inhibitor DKK1.[8]

Figure 3: Experimental workflow for MeRIP-Seq.

4.1.2. Single-Base Resolution m6A Mapping

While MeRIP-Seq provides valuable information on m6A-enriched regions, it lacks single-nucleotide resolution. Several methods have been developed to overcome this limitation:

-

m6A-eCLIP-seq (enhanced Cross-Linking and Immunoprecipitation): This technique combines UV crosslinking with immunoprecipitation to precisely identify the m6A-antibody binding sites. [9][10]* m6A-SAC-seq (m6A-selective allyl chemical labeling and sequencing): An antibody-free method that uses an enzymatic reaction to specifically label m6A residues, which are then identified as mutations during reverse transcription. [11][12][13]* DART-seq (deamination adjacent to RNA modification targets sequencing): This antibody-free approach utilizes a fusion protein of an m6A-binding domain and a cytidine deaminase to introduce C-to-U mutations adjacent to m6A sites. [11] These high-resolution techniques are crucial for dissecting the precise functional roles of individual m6A sites.

Quantitative Analysis of m6A Levels

In addition to mapping m6A sites, it is often necessary to quantify the overall m6A levels in a given sample. This can be achieved through various methods, including:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for accurate quantification of m6A, providing a precise measurement of the m6A/A ratio. [14]* Colorimetric Assays: Commercially available kits that offer a more high-throughput, albeit less sensitive, method for quantifying global m6A levels. [14] Table 1: Quantitative Comparison of m6A Levels in Cancer

| Cancer Type | Tissue | Change in m6A Level | Method | Reference |

| Colorectal Cancer | Serum | Significantly Higher | LC-MS/MS | [15] |

| Gastric Cancer | Serum | Significantly Higher | LC-MS/MS | [15] |

| Gastric Cancer | Tumor | Significantly Higher | Colorimetric | [16] |

| Head and Neck Squamous Cell Carcinoma | Tumor | No Significant Difference | LC-MS/MS | [14][17] |

Therapeutic Targeting of the m6A Pathway

The critical role of m6A in a multitude of diseases, particularly cancer, has spurred significant interest in developing therapeutic strategies that target the m6A regulatory machinery. [3][18][19][20][21]

Small Molecule Inhibitors of m6A Writers and Erasers

The development of small molecule inhibitors against the m6A writers and erasers is a promising avenue for therapeutic intervention.

-

FTO Inhibitors: Several inhibitors of FTO have been developed, including meclofenamic acid and its derivatives, which have shown anti-tumor effects in preclinical models of acute myeloid leukemia. [3]More recent and potent FTO inhibitors have demonstrated neuroprotective effects in models of Parkinson's disease. [4][22][23]* ALKBH5 Inhibitors: The development of specific ALKBH5 inhibitors is also underway, with some compounds showing promise in cancer therapy. [24]* METTL3 Inhibitors: Targeting the m6A writer complex is another attractive strategy. METTL3 inhibitors are being actively pursued, with some showing efficacy in preclinical models of both liquid and solid tumors. [25]

Preclinical and Clinical Landscape

While the field of m6A-targeted therapeutics is still in its early stages, the preclinical data are highly encouraging. [19][20][25]Several inhibitors have demonstrated efficacy in animal models of various cancers. [3][25]However, challenges remain, including the need for more specific and potent inhibitors and a better understanding of potential off-target effects and resistance mechanisms. [20]To date, a limited number of m6A-targeting agents have entered clinical trials, highlighting the need for further research and development in this exciting area. [19]

Conclusion and Future Perspectives

N6,N6-dimethyladenosine has transitioned from a mere curiosity to a fundamental regulator of cellular signaling. Its dynamic nature and profound impact on RNA fate position it as a critical node in the complex network of gene expression control. The continuous development of advanced methodologies to study m6A will undoubtedly unveil further layers of its regulatory complexity. The intricate crosstalk between m6A and other epigenetic modifications underscores the need for an integrated approach to understanding gene regulation. From a therapeutic standpoint, the m6A pathway presents a wealth of opportunities for the development of novel drugs against a range of diseases. As our knowledge of the m6A epitranscriptome expands, so too will our ability to harness its power for the benefit of human health.

References

-

Crosstalk Between Histone and m6A Modifications and Emerging Roles of m6A RNA Methylation. Frontiers in Genetics. [Link]

-

Crosstalk Between Histone and m6A Modifications and Emerging Roles of m6A RNA Methylation. PubMed. [Link]

-

Interaction between DNA methylation and m6A in early development. Consensus. [Link]

-

Crosstalk between histone/DNA modifications and RNA N6-methyladenosine modification. PubMed. [Link]

-

Crosstalk between histone/DNA modifications and RNA N6-methyladenosine modification. Weng Lab. [Link]

-

m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer. PMC. [Link]

-

m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis. PMC. [Link]

-

m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis. PubMed. [Link]

-

The crosstalk between m6A RNA methylation and other epigenetic regulators. Theranostics. [Link]

-

Small-molecule inhibitors of the RNA m6A demethylase FTO potently support the survival of dopamine neurons. bioRxiv. [Link]

-

Exploring methyl-verse: dynamic interplay of epigenome and m6A epitranscriptome. ResearchGate. [Link]

-

Crosstalk between RNA m6A and DNA methylation regulates transposable element chromatin activation and cell fate in human pluripotent stem cells. bioRxiv. [Link]

-

Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer. PubMed. [Link]

-

Crosstalk between RNA m6A and DNA methylation regulates transposable element chromatin activation and cell fate in human pluripotent stem cells. bioRxiv. [Link]

-

Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons. MDPI. [Link]

-

Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration. Frontiers in Cell and Developmental Biology. [Link]

-

Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons. PMC. [Link]

-

Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer. PMC. [Link]

-

Chemical Inhibitors Targeting the Oncogenic m6A Modifying Proteins. ACS Publications. [Link]

-

Interactions among the PI3K/AKT signaling pathway and m6A regulators in different types of cancers. ResearchGate. [Link]

-

Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome. PMC. [Link]

-

Novel Small Molecule RNA m6A Demethylase AlkBH5 Inhibitors for Treating Cancer. ACS Publications. [Link]

-

m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis. ResearchGate. [Link]

-

Overview of Sequencing Methods for RNA m6A Profiling. CD Genomics. [Link]

-

Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases. PubMed Central. [Link]

-

The m6A(m)-independent role of FTO in regulating WNT signaling pathways. EMBO Reports. [Link]

-

METTL3-Mediated m6A Modification is Involved in Neural Tube Defects via Modulating Wnt/β-Catenin Signaling Pathway. ResearchGate. [Link]

-

The m6A-methylated mRNA pattern and the activation of the Wnt signaling pathway under the hyper-m6A-modifying condition in the keloid. Frontiers in Genetics. [Link]

-

m6A RNA modifications are measured at single-base resolution across the mammalian transcriptome. Nature Biotechnology. [Link]

-

Small-molecule and peptide inhibitors of m6A regulators. PMC. [Link]

-

The modulation of m6A regulators on PI3K/Akt/mTOR pathway members. ResearchGate. [Link]

-

The relationship between the selected signaling pathways and m6A regulators. ResearchGate. [Link]

-

Identification of m6A residues at single-nucleotide resolution using eCLIP and an accessible custom analysis pipeline. NIH. [Link]

-

Comparative analysis of m6A levels between tumor and normal tissue. ResearchGate. [Link]

-

Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. ResearchGate. [Link]

-

m6A-eCLIP. Nucleus Biotech. [Link]

-

Combating cancer stem cells: RNA m6A methylation and small-molecule drug discovery. Frontiers in Pharmacology. [Link]

-

Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology. [Link]

-

Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis. PMC. [Link]

-

Small-molecule and peptide inhibitors of m6A regulators. Frontiers in Pharmacology. [Link]

-

The m6A RNA Modification Quantity and mRNA Expression Level of RNA Methylation-Related Genes in Head and Neck Squamous Cell Carcinoma Cell Lines and Patients. PMC. [Link]

-

The m6A RNA Modification Quantity and mRNA Expression Level of RNA Methylation-Related Genes in Head and Neck Squamous Cell Carcinoma Cell Lines and Patients. MDPI. [Link]

-

Levels of m6A methylated RNA and METTL3 methyltransferase increased in gastric cancer tissues and paracancer tissues. ResearchGate. [Link]

-

Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome. bioRxiv. [Link]

-

An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing. POL Scientific. [Link]

-

IP protocol - m6A sequencing. Synaptic Systems. [Link]

Sources

- 1. Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. qian.human.cornell.edu [qian.human.cornell.edu]

- 6. Frontiers | The m6A-methylated mRNA pattern and the activation of the Wnt signaling pathway under the hyper-m6A-modifying condition in the keloid [frontiersin.org]

- 7. wenglab.cn [wenglab.cn]

- 8. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]

- 9. Identification of m6A residues at single-nucleotide resolution using eCLIP and an accessible custom analysis pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nucleusbiotech.com [nucleusbiotech.com]

- 11. benchchem.com [benchchem.com]

- 12. m6A RNA modifications are measured at single-base resolution across the mammalian transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The m6A RNA Modification Quantity and mRNA Expression Level of RNA Methylation-Related Genes in Head and Neck Squamous Cell Carcinoma Cell Lines and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small-molecule and peptide inhibitors of m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Combating cancer stem cells: RNA m6A methylation and small-molecule drug discovery [frontiersin.org]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 22. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons [mdpi.com]

- 23. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of N6,N6-dimethyladenosine (m6,6A)

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

N6,N6-dimethyladenosine (m6,6A) is a post-transcriptional RNA modification characterized by the addition of two methyl groups to the nitrogen atom at the sixth position of adenine. While less ubiquitous than its counterpart, N6-methyladenosine (m6A), m6,6A plays a critical role in cellular function, particularly in the biogenesis and function of ribosomes. This guide provides a comprehensive overview of the discovery, history, and scientific milestones related to m6,6A. We will delve into the enzymatic machinery responsible for its deposition, its known biological roles, and the analytical techniques employed for its detection and quantification, offering a valuable resource for researchers and professionals in the field of epitranscriptomics and drug development.

Introduction: Unveiling a Doubly-Methylated Adenosine

For decades, the field of epigenetics was primarily focused on modifications to DNA and histone proteins. However, the discovery of reversible chemical modifications on RNA has unveiled a new layer of gene regulation, giving rise to the field of epitranscriptomics. Among the more than 170 known RNA modifications, methylation is one of the most prevalent. While N6-methyladenosine (m6A) has been the subject of extensive research, another, doubly-methylated form, N6,N6-dimethyladenosine (m6,6A), has been identified as a crucial player in fundamental biological processes.[1][2]

This in-depth technical guide will navigate the scientific journey of understanding m6,6A, from its initial identification to our current knowledge of its function and the molecular players involved. We will explore the key differences and similarities between m6,6A and m6A, and highlight the technological advancements that have enabled its study.

The Genesis of Discovery: A Historical Perspective

The journey to understanding m6,6A began with early investigations into the composition of ribosomal RNA (rRNA). While the initial discovery of m6A dates back to the 1970s, the specific identification and characterization of m6,6A came later with the advancement of analytical techniques.[3][4]

Key Historical Milestones:

-

Early Observations in rRNA: Initial studies on the composition of rRNA from various organisms hinted at the presence of hypermethylated adenosine residues. These early observations were often limited by the resolution of the available analytical methods.

-

Definitive Identification in Bacteria: Seminal work on the 16S rRNA of Escherichia coli definitively identified the presence of two adjacent N6,N6-dimethyladenosine residues near the 3' end.[5] These studies were crucial in establishing the existence and specific location of this modification within a key cellular machinery component.

-

Identification in Eukaryotic rRNA: Subsequent research confirmed the presence of m6,6A in the 18S rRNA of eukaryotes, highlighting its conserved nature across different domains of life.[6]

-

Discovery in Transfer RNA (tRNA): More recently, m6,6A has also been identified in the tRNA of certain organisms, such as Mycobacterium bovis Bacille Calmette-Guérin (BCG), suggesting a broader role for this modification beyond the ribosome.[7]

The "Writer" of m6,6A: The DIMT1 Methyltransferase

The deposition of m6,6A is a highly specific enzymatic process. The primary enzyme responsible for catalyzing the transfer of two methyl groups from S-adenosylmethionine (SAM) to the N6 position of adenosine in 18S rRNA is Dimethyladenosine Transferase 1 (DIMT1) , also known as DIMT1L in humans.[6][8]

DIMT1 is a highly conserved protein found in both prokaryotes and eukaryotes.[6] In humans, DIMT1 localizes to the nucleus and plays an essential role in ribosome biogenesis.[8] It specifically targets two adjacent adenosine residues (A1850 and A1851 in human 18S rRNA) for dimethylation.[6] While its catalytic activity is crucial for this modification, studies have shown that the DIMT1 protein itself, independent of its methyltransferase activity, is also essential for the maturation of the 40S ribosomal subunit.[9]

Caption: The enzymatic writing of N6,N6-dimethyladenosine by DIMT1.

The Enigma of "Erasers" and "Readers"

In contrast to the well-characterized "writer" enzyme for m6,6A, the existence of specific "erasers" (demethylases) and "readers" (binding proteins) for this modification remains largely elusive. The vast majority of research on RNA demethylases and m6A-binding proteins has focused on N6-methyladenosine (m6A).

-

Demethylases ("Erasers"): While the FTO and ALKBH5 proteins are known to demethylate m6A, there is currently no definitive evidence to suggest that they or other enzymes can efficiently remove the dimethylated mark of m6,6A.[10][11] The search for a specific m6,6A demethylase is an active area of research.

-

Binding Proteins ("Readers"): Similarly, dedicated "reader" proteins that specifically recognize and bind to m6,6A-modified RNA have not yet been identified. The YTH domain-containing proteins, which are well-established readers of m6A, do not appear to bind to m6,6A.[12][13] It is possible that the structural differences between the singly and doubly methylated adenosine preclude binding by these known reader proteins. The discovery of m6,6A-specific readers will be a critical step in elucidating its downstream functional consequences.

Functional Significance of N6,N6-dimethyladenosine

The strategic placement of m6,6A within the ribosome points to its fundamental role in protein synthesis.

-

Ribosome Biogenesis and Stability: The dimethylation of adjacent adenosines in 18S rRNA by DIMT1 is crucial for the proper maturation and assembly of the 40S ribosomal subunit.[9] The absence of this modification leads to defects in ribosome biogenesis.

-

Translational Fidelity and Efficiency: The m6,6A modification is located in a functionally critical region of the ribosome, near the decoding center where codon-anticodon interactions occur. Studies in E. coli have shown that the absence of the m2,6A modification (a similar dimethylated adenosine) affects the interaction between the 30S and 50S ribosomal subunits, suggesting a role in maintaining the stability of the 70S ribosome.[5] This, in turn, can influence the fidelity and efficiency of protein translation.

-

Potential Roles in Other Cellular Processes: The discovery of m6,6A in tRNA suggests that its functional repertoire may extend beyond the ribosome.[7] Its presence in tRNA could potentially influence aminoacylation, codon recognition, or the overall stability of the tRNA molecule.

N6,N6-dimethyladenosine in Health and Disease

Given its fundamental role in ribosome function, it is not surprising that dysregulation of m6,6A has been implicated in human diseases.

-

Cancer: Several studies have linked the expression of the m6,6A writer, DIMT1, to various cancers. Overexpression of DIMT1 has been observed in several cancer types, and its levels can correlate with tumor progression and patient prognosis.[14][15][16][17] This suggests that altered m6,6A levels may contribute to the uncontrolled cell growth and proliferation characteristic of cancer.

-

Other Diseases: The intricate connection between ribosome function and cellular health suggests that m6,6A may be involved in a broader range of diseases. Further research is needed to explore the potential role of m6,6A dysregulation in neurodegenerative disorders, metabolic diseases, and developmental abnormalities.

Methodologies for the Study of N6,N6-dimethyladenosine

The advancement of our understanding of m6,6A has been intrinsically linked to the development of sensitive and specific analytical techniques.

Quantification of N6,N6-dimethyladenosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of m6,6A in RNA.[18][19][20][21] This method offers high sensitivity and specificity, allowing for the precise measurement of the modification's abundance.

Experimental Protocol: Global m6,6A Quantification in RNA

-

RNA Isolation: Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.

-

RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase). This step is critical for releasing the individual modified and unmodified nucleosides.

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using reverse-phase liquid chromatography.

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the m6,6A parent ion to its characteristic fragment ion.

-

-

Quantification: Generate a standard curve using a known concentration of a synthetic m6,6A standard to accurately quantify the amount of m6,6A in the sample. Normalize the m6,6A levels to the amount of unmodified adenosine.

Caption: Workflow for the quantification of N6,N6-dimethyladenosine by LC-MS/MS.

Synthesis of m6,6A-containing Oligonucleotides

The chemical synthesis of RNA oligonucleotides containing m6,6A at specific positions is essential for in-depth functional studies. This is typically achieved using phosphoramidite chemistry.[22][23][24][25][26] The synthesis of the N6,N6-dimethyladenosine phosphoramidite building block is a key step in this process.[23] These synthetic oligonucleotides can be used for a variety of applications, including:

-

Structural studies: To investigate the impact of m6,6A on RNA structure.

-

Biochemical assays: To study the interaction of m6,6A-modified RNA with proteins and other molecules.

-

In vitro translation assays: To assess the effect of m6,6A on translation efficiency and fidelity.

Future Directions and Therapeutic Potential

The field of m6,6A research is still in its early stages, with many exciting avenues for future exploration.

-

Identification of Erasers and Readers: A primary focus for future research will be the identification and characterization of the specific demethylases and binding proteins for m6,6A. This will be crucial for understanding the dynamic regulation and downstream functions of this modification.

-

Mapping the m6,6A Epitranscriptome: The development of high-throughput sequencing methods to map the location of m6,6A across the entire transcriptome will provide a global view of its distribution and potential regulatory roles.

-

Functional Characterization in Different RNA Species: Further investigation into the function of m6,6A in tRNA and potentially other non-coding RNAs will broaden our understanding of its biological significance.

-

Therapeutic Targeting: The link between the m6,6A writer, DIMT1, and cancer suggests that this enzyme could be a potential therapeutic target. The development of small molecule inhibitors that specifically target DIMT1 could offer a novel strategy for cancer treatment.

Conclusion

N6,N6-dimethyladenosine, once a lesser-known RNA modification, is now emerging as a key player in fundamental cellular processes, particularly ribosome biogenesis and function. This in-depth technical guide has provided a comprehensive overview of the discovery, history, and current understanding of m6,6A. While significant progress has been made in identifying its "writer" and its role in rRNA, the quest to uncover its "erasers," "readers," and its full spectrum of biological functions continues. The development of advanced analytical and synthetic tools will undoubtedly accelerate research in this exciting field, paving the way for a deeper understanding of epitranscriptomic regulation and the development of novel therapeutic strategies.

References

- BenchChem. (2025).

- Rife, J. P., Cheng, C. S., Moore, P. B., & Strobel, S. A. (Year). The Synthesis of RNA Containing the Modified Nucleotides N2-Methylguanosine and N6, N6-Dimethyladenosine. Nucleosides and Nucleotides, 17(12).

- [No Author]. (Year). Studies on the function of two adjacent N6,N6-dimethyladenosines near the 3' end of 16S ribosomal RNA of Escherichia coli. IV. The effect of the methylgroups on ribosomal subunit interaction. PubMed.

- [No Author]. (Year). N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction. PubMed Central.

- [No Author]. (Year). N 6 -methyladenosine alters RNA structure to regulate binding of a low-complexity protein. [Source].

- Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules, 26(1), 147.

- [No Author]. (2021). The Important Role of N6-methyladenosine RNA Modification in Non-Small Cell Lung Cancer. MDPI.

- [No Author]. (2017). RNA Modification N6-Methyladenosine and Its Implications in Human Disease.

- Yuan, B. F. (2017). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation. Methods in Molecular Biology, 1562, 33–42.

- [No Author]. (Year). Full article: N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction. Taylor & Francis Online.

- Shishodia, S., & Schofield, C. J. (2020).

- [No Author]. (Year).

- [No Author]. (Year). Identification of N6,N6-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. PubMed Central.

- [No Author]. (Year).

- [No Author]. (Year). The timeline of RNA epigenetics. m⁶A was first discovered in the 1970s....

- [No Author]. (Year). N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs)

- [No Author]. (2018). (PDF) RNA N 6 -methyladenosine modification in cancers: Current status and perspectives.

- [No Author]. (Year).

- [No Author]. (Year). Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy. Frontiers.

- Hong, K. (2018). Emerging function of N6-methyladenosine in cancer. Oncology Letters, 16(5), 5519–5524.

- [No Author]. (Year). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA | Request PDF.

- [No Author]. (Year).

- [No Author]. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. PubMed Central.

- [No Author]. (Year). Human DIMT1 generates N26,6A-dimethylation–containing small RNAs. PubMed Central.

- [No Author]. (2023). N 6 -methyladenosine upregulates ribosome biogenesis in environmental carcinogenesis. [Source].

- [No Author]. (2022). Detailed resume of RNA m6A demethylases. PubMed Central.

- [No Author]. (2023). Roles of rRNA N-methyladenosine modification in the function of ribosomes. PubMed.

- [No Author]. (2022). Formation and removal of 1,N6 -dimethyladenosine in mammalian transfer RNA. Oxford Academic.

- [No Author]. (2025). Quantitative analysis of m6A RNA modification by LC-MS.

- [No Author]. (2021). N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs): Critical roles in mRNA translation and diseases.

- [No Author]. (2025). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Request PDF.

- [No Author]. (Year). N6-Methyladenosine. Wikipedia.

- [No Author]. (Year). Ribosomal biogenesis regulator DIMT1 controls β-cell protein synthesis, mitochondrial function, and insulin secretion. PubMed Central.

- [No Author]. (2020).

- [No Author]. (Year). Timeline of important discoveries of RNA modification.

- [No Author]. (Year). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PubMed Central.

- [No Author]. (2025). Age-Associated Expression of DIMT1 (Dimethyladenosine Transferase) in Human Mesenchymal Stromal Cells. medRxiv.

- [No Author]. (2022). Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes. MDPI.

- [No Author]. (2022). Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes. PubMed Central.

- [No Author]. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. PubMed.

- [No Author]. (Year). DIMT1 Gene - DIM1 Protein. GeneCards.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 5. Studies on the function of two adjacent N6,N6-dimethyladenosines near the 3' end of 16S ribosomal RNA of Escherichia coli. IV. The effect of the methylgroups on ribosomal subunit interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human DIMT1 generates N26,6A-dimethylation–containing small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. Structural and catalytic roles of the human 18 S rRNA methyltransferases DIMT1 in ribosome assembly and translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The RNA Modification N6-methyladenosine and Its Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detailed resume of RNA m6A demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. N6-methyladenine RNA modification and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy [frontiersin.org]

- 17. Emerging function of N6-methyladenosine in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

biochemical properties of N6,N6-dimethyladenosine

An In-Depth Technical Guide to the Biochemical Properties of N6,N6-dimethyladenosine

Abstract

N6,N6-dimethyladenosine (m6,6A) is a post-transcriptional modification of RNA that has garnered significant attention for its role in regulating various cellular processes. This guide provides a comprehensive overview of the biochemical properties of m6,6A, from its enzymatic regulation to its functional consequences and the advanced methodologies used for its study. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate a deeper understanding of m6,6A biology and its therapeutic potential.

Introduction: The Epitranscriptomic Significance of m6,6A

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA. Among these, N6,N6-dimethyladenosine stands out due to its distinct biochemical nature and functional implications. Unlike its more abundant counterpart, N6-methyladenosine (m6A), m6,6A involves the addition of two methyl groups to the N6 position of adenine. This modification is predominantly found in specific RNA species, including ribosomal RNA (rRNA) and some messenger RNAs (mRNAs), where it plays critical roles in translation, RNA stability, and cellular stress responses. The enzymes responsible for the deposition and removal of m6,6A, along with the proteins that recognize and interpret this mark, form a dynamic regulatory network with profound implications for cellular homeostasis and disease.

The Biochemistry of m6,6A Regulation

The cellular concentration and location of m6,6A are tightly controlled by a dedicated set of enzymes, often referred to as "writers" and "erasers," and recognized by specific binding proteins known as "readers."

The "Writer" Complex: METTL16

The primary enzyme responsible for installing the m6,6A modification is METTL16 (Methyltransferase-like 16). METTL16 is a member of the MT-A70 family of methyltransferases and utilizes S-adenosylmethionine (SAM) as a methyl group donor.

-

Mechanism of Action: METTL16 recognizes a specific consensus sequence in target RNAs, typically a UACAGAGAA motif, often found in a hairpin loop structure. The enzyme then catalyzes the transfer of two methyl groups to the N6 nitrogen of the target adenine in a sequential manner.

-

Substrate Specificity: While initially identified as the methyltransferase for the U6 snRNA, METTL16 has been shown to modify other non-coding RNAs and a subset of mRNAs, including the transcript encoding SAM synthetase (MAT2A), creating a feedback loop that regulates cellular SAM levels.

The "Eraser": FTO

The demethylation of m6,6A is carried out by the fat mass and obesity-associated protein (FTO), an enzyme belonging to the AlkB family of dioxygenases.

-

Mechanism of Action: FTO catalyzes the oxidative demethylation of m6,6A, converting it back to adenosine. This process requires Fe(II) and α-ketoglutarate as cofactors. The reaction proceeds through hydroxymethyladenosine and formyladenosine intermediates.

-

Biological Impact: The discovery of FTO's ability to erase m6,6A highlights the dynamic and reversible nature of this RNA modification, suggesting its role in rapid cellular responses to environmental cues.

The "Readers": YTH Domain Proteins

The functional consequences of m6,6A are mediated by "reader" proteins that specifically recognize and bind to this modified base. The YTH domain-containing family of proteins (YTHDF1-3, YTHDC1-2) are the most well-characterized m6A readers, and some have been shown to also recognize m6,6A, albeit with different affinities.

-

Functional Consequences: Upon binding to m6,6A-modified RNA, these reader proteins can influence various aspects of RNA metabolism, including:

-

mRNA stability: Recruiting decay factors to promote RNA degradation.

-

Translation efficiency: Interacting with translation initiation factors to enhance or suppress protein synthesis.

-

Splicing: Modulating alternative splicing decisions.

-

Caption: The m6,6A regulatory pathway, from enzymatic modification to functional outcomes.

Biochemical Properties and Quantitative Data

A summary of the key biochemical parameters for the enzymes involved in m6,6A metabolism is provided below.

| Enzyme | Class | Cofactors | Substrate(s) | Product(s) | Cellular Location |

| METTL16 | Methyltransferase | S-adenosylmethionine (SAM) | Adenosine in RNA | m6,6A in RNA | Nucleus, Cytoplasm |

| FTO | Dioxygenase | Fe(II), α-ketoglutarate | m6,6A in RNA | Adenosine in RNA | Nucleus |

Experimental Protocols for m6,6A Analysis

The study of m6,6A requires specialized techniques for its detection and quantification. Below are detailed protocols for key experimental workflows.

m6,6A-seq: Genome-wide Mapping of m6,6A

This protocol outlines the antibody-based enrichment and sequencing method for identifying m6,6A sites across the transcriptome.

Principle: This method relies on the immunoprecipitation of m6,6A-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.

Step-by-Step Methodology:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from the cells or tissues of interest using a standard Trizol-based method.

-

Assess RNA integrity using a Bioanalyzer.

-

Fragment the RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an anti-m6,6A antibody conjugated to magnetic beads.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

Elute the m6,6A-enriched RNA fragments.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the eluted RNA and an input control (a fraction of the fragmented RNA saved before IP).

-

Perform high-throughput sequencing on an Illumina platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify m6,6A peaks by comparing the enrichment in the IP sample to the input control using peak-calling algorithms like MACS2.

-

Caption: A streamlined workflow for m6,6A-seq from sample preparation to data analysis.

LC-MS/MS for Absolute Quantification of m6,6A

This protocol describes the use of liquid chromatography-tandem mass spectrometry for the precise measurement of m6,6A levels.

Principle: This method involves the enzymatic digestion of RNA into single nucleosides, followed by their separation and quantification using LC-MS/MS.

Step-by-Step Methodology:

-

RNA Digestion:

-

Purify total RNA or a specific RNA fraction (e.g., mRNA).

-

Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, alkaline phosphatase).

-

-

LC Separation:

-

Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.

-

Separate the nucleosides using a gradient of mobile phases.

-

-

MS/MS Detection and Quantification:

-

Introduce the eluting nucleosides into a triple quadrupole mass spectrometer.

-

Monitor the specific mass transitions for adenosine and m6,6A.

-

Quantify the amount of m6,6A relative to adenosine using a standard curve generated with known amounts of pure nucleosides.

-

Functional Analysis of m6,6A

Investigating the functional roles of m6,6A often involves manipulating the levels of its regulatory enzymes.

CRISPR-Cas9 Mediated Knockout of METTL16 or FTO

Principle: This technique allows for the targeted disruption of the genes encoding the m6,6A writer or eraser, leading to a global decrease or increase in m6,6A levels, respectively.

Step-by-Step Methodology:

-

gRNA Design and Cloning:

-

Design and clone guide RNAs (gRNAs) targeting the exons of METTL16 or FTO into a Cas9 expression vector.

-

-

Transfection and Selection:

-

Transfect the gRNA/Cas9 construct into the cell line of interest.

-

Select for successfully transfected cells.

-

-

Validation of Knockout:

-

Verify the knockout at the genomic level by sequencing the target locus.

-

Confirm the absence of the protein by Western blotting.

-

Assess the global change in m6,6A levels using LC-MS/MS.

-

-

Phenotypic Analysis:

-

Perform functional assays to investigate the consequences of altered m6,6A levels (e.g., cell proliferation assays, RNA-seq for gene expression changes).

-

Implications for Drug Development

The critical roles of m6,6A and its regulatory proteins in various diseases, including cancer, have made them attractive targets for therapeutic intervention.

-

Inhibitors of METTL16: Small molecule inhibitors of METTL16 could be developed to reduce m6,6A levels in diseases where this modification is oncogenic.

-

Inhibitors of FTO: Targeting FTO with specific inhibitors could increase m6,6A levels, which may be beneficial in certain cancers where FTO is overexpressed and acts as an oncoprotein.

The development of potent and selective inhibitors for these enzymes is an active area of research, with the potential to yield novel epigenetic drugs.

Conclusion

N6,N6-dimethyladenosine is a key epitranscriptomic mark with diverse and important functions in cellular biology. The continuous development of advanced analytical techniques is shedding more light on its prevalence and roles in health and disease. A thorough understanding of the biochemical properties of m6,6A and its regulatory machinery is paramount for harnessing its therapeutic potential. This guide provides a solid foundation for researchers and drug developers venturing into this exciting and rapidly evolving field.

N6,N6-dimethyladenosine CAS number 2620-62-4

An In-depth Technical Guide to N6,N6-dimethyladenosine (CAS 2620-62-4): From Fundamental Biology to Therapeutic Frontiers

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N6,N6-dimethyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of m6A's role in gene regulation and its potential as a therapeutic target.

Introduction to N6,N6-dimethyladenosine: The Molecule at the Core of the Epitranscriptome

N6,N6-dimethyladenosine, a methylated nucleoside, is characterized by two methyl groups at the N6 position of the adenine base.[4] While it has applications in organic synthesis and as a research chemical, its most significant role is in the field of epitranscriptomics, where it acts as a crucial regulator of RNA metabolism and function.[4][]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N6,N6-dimethyladenosine is fundamental for its study, from the design of analytical standards to its application in biochemical assays.

| Property | Value |

| CAS Number | 2620-62-4 |

| Molecular Formula | C12H17N5O4 |

| Molecular Weight | 295.29 g/mol |

| Appearance | White solid |

| Melting Point | 182-185°C |

| Solubility | Soluble in DMSO and Methanol (Sparingly). Slightly soluble in Chloroform (Heated) and Water (Sonicated) |

| Storage Temperature | -20°C |

Data sourced from BOC Sciences and LookChem.[4][]

The Dynamic Machinery of m6A Regulation: Writers, Erasers, and Readers

The cellular levels and functional consequences of m6A are dynamically controlled by a sophisticated interplay of three classes of proteins: "writers" that install the modification, "erasers" that remove it, and "readers" that recognize and mediate its downstream effects.[1][6][7]

Writers: The Methyltransferase Complex

The primary "writer" of m6A is a multicomponent methyltransferase complex. The core components include:

-

METTL3 (Methyltransferase-like 3): The catalytic subunit that transfers a methyl group from S-adenosylmethionine (SAM) to adenosine.[1]

-

METTL14 (Methyltransferase-like 14): A structural component that stabilizes METTL3 and recognizes the target RNA.[1]

-

WTAP (Wilms' tumor 1-associating protein): A regulatory protein that facilitates the localization of the METTL3-METTL14 heterodimer to the nuclear speckles for methylation.[8]

Erasers: The Demethylases

The reversibility of m6A modification is a key feature of its regulatory role. This is accomplished by two primary "erasers":

-

FTO (Fat mass and obesity-associated protein): The first identified m6A demethylase, which oxidatively removes the methyl group.[2]

-

ALKBH5 (AlkB homolog 5): Another demethylase that directly reverses m6A methylation.[1]

Readers: The Effector Proteins

"Reader" proteins specifically recognize and bind to m6A-modified RNA, thereby dictating the fate of the transcript. The most well-characterized family of readers is the YTH domain-containing proteins:

-

YTHDF1: Promotes the translation of m6A-modified mRNAs.[1]

-

YTHDF2: Mediates the degradation of m6A-modified mRNAs.[1]

-

YTHDF3: Works in concert with YTHDF1 and YTHDF2 to modulate translation and decay.[1]

-

YTHDC1: Regulates the splicing and nuclear export of m6A-modified RNAs.[2]

-

YTHDC2: A helicase that influences mRNA stability and translation.[2]

Other reader proteins, such as the IGF2BP family (IGF2BP1/2/3), also play significant roles in recognizing m6A and regulating the stability and translation of target mRNAs.[1][6]

Caption: The m6A Regulatory Pathway

Biological Functions and Implications in Disease

The dynamic nature of m6A modification allows it to play a pivotal role in a wide array of biological processes.[9] Its dysregulation has been implicated in numerous human diseases, making it a focal point for both basic and translational research.

Regulation of RNA Fate

m6A modification influences virtually every aspect of the mRNA lifecycle:

-

Splicing: m6A can modulate alternative splicing by recruiting splicing factors.[2]

-

Nuclear Export: The modification can impact the transport of mRNA from the nucleus to the cytoplasm.[3]

-

Stability: Depending on the reader protein recruited, m6A can either promote mRNA degradation or enhance its stability.[1]

-

Translation: m6A can enhance translation efficiency by recruiting translation initiation factors.[1]

Role in Disease Pathogenesis

The critical role of m6A in gene regulation means that its dysregulation is associated with a variety of diseases:

-

Cancer: Aberrant m6A levels have been linked to the initiation and progression of various cancers, including acute myeloid leukemia, breast cancer, and glioblastoma.[7][10] m6A can affect the expression of oncogenes and tumor suppressors, influencing cancer cell proliferation, migration, and drug resistance.[1][10]

-

Neurodegenerative Diseases: m6A is highly enriched in the brain and plays a crucial role in neuronal development and function.[8][11] Dysregulation of m6A has been implicated in Alzheimer's disease, Parkinson's disease, and other neurological disorders.[8][12][13]

-

Inflammatory and Autoimmune Diseases: m6A modification is involved in regulating immune responses.[2][14] Its dysregulation can contribute to inflammatory diseases and autoimmune disorders.[2][14]

-

Cardiovascular Diseases: Emerging evidence suggests a role for m6A in cardiovascular development and diseases, including cardiac hypertrophy and vascular aging.[15]

Methodologies for the Detection and Quantification of m6A

The study of m6A relies on robust and accurate analytical methods. The choice of method depends on the specific research question, whether it is to determine the global m6A level, identify specific m6A sites, or quantify changes in m6A under different conditions.

Global m6A Quantification

Several methods are available for assessing the overall abundance of m6A in a given RNA sample:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for its high sensitivity and specificity, LC-MS/MS provides absolute quantification of the m6A/A ratio.[16][17]

-

m6A Dot Blot: A semi-quantitative method that uses an m6A-specific antibody to detect the overall m6A level in immobilized RNA.[18]

-

m6A ELISA: An enzyme-linked immunosorbent assay that provides a quantitative measure of global m6A levels.[19]

Transcriptome-Wide Mapping of m6A

To identify the specific locations of m6A within the transcriptome, the following techniques are commonly employed:

-

m6A-seq/MeRIP-seq: These antibody-based methods involve immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing to map m6A sites across the transcriptome.[11][16][20]

-

miCLIP (m6A individual-nucleotide-resolution crosslinking and immunoprecipitation): A technique that combines UV crosslinking and immunoprecipitation to identify m6A sites at single-nucleotide resolution.[21]

Experimental Protocol: Global m6A Quantification by LC-MS/MS

This protocol outlines the key steps for the accurate quantification of global m6A levels in total RNA or mRNA.

Materials:

-

Purified RNA (200-500 ng)

-

Nuclease P1

-

Shrimp Alkaline Phosphatase (SAP)

-

Nuclease P1 Buffer (10 mM ammonium acetate, pH 5.3)

-

SAP Buffer

-

RNase-free water

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

RNA Digestion:

-

In an RNase-free tube, combine 200-500 ng of purified RNA with 1-2 units of Nuclease P1 in Nuclease P1 buffer.

-

Incubate at 42°C for 2-4 hours to digest the RNA into nucleoside 5'-monophosphates.[16]

-

-

Dephosphorylation:

-

Add 1 unit of SAP and the corresponding buffer to the reaction mixture.

-

Incubate at 37°C for 1-2 hours to remove the 5'-phosphate group, yielding nucleosides.[16]

-

-

Sample Preparation for LC-MS/MS:

-

Dilute the digested sample with the initial mobile phase for LC separation.

-

Centrifuge to pellet any precipitates and transfer the supernatant to an autosampler vial.[16]

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the nucleosides using a C18 reversed-phase column.

-

Detect and quantify adenosine (A) and N6-methyladenosine (m6A) using multiple reaction monitoring (MRM) in positive ion mode. The typical mass transitions are m/z 268 → 136 for adenosine and m/z 282 → 150 for m6A.[16]

-

-

Data Analysis:

-

Calculate the peak areas for adenosine and m6A.

-

Determine the m6A/A ratio to express the relative abundance of m6A.

-

Sources

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. The Role of N6-Methyladenosine in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-methyladenosine modification in mRNA: machinery, function and implications for health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 2620-62-4,N6,N6-DIMETHYLADENOSINE | lookchem [lookchem.com]

- 6. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging function of N6-methyladenosine in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Search of a Function for the N6-Methyladenosine in Epitranscriptome, Autophagy and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N6-methyladenosine-mediated gene regulation and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]

- 11. RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N6-methyladenosine and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuromodulatory role and therapeutic potential of N6-methyladenosine RNA methylation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N6-Methyladenosine in Vascular Aging and Related Diseases: Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis approaches for the identification and prediction of N6-methyladenosine sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of N6,N6-dimethyladenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Single Methylation - The Significance of N6,N6-dimethyladenosine

In the intricate world of epitranscriptomics, N6-methyladenosine (m6A) has emerged as a critical regulator of RNA fate. However, the landscape of adenosine modifications is more complex than a single methyl group. N6,N6-dimethyladenosine (m6,6A), a hypermodified nucleoside, represents a distinct and vital layer of this regulation. Found conserved in ribosomal RNA (rRNA), m6,6A plays a fundamental role in the biogenesis and function of the ribosome, the cell's protein synthesis machinery.[1]

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N6,N6-dimethyladenosine. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices and the biological implications of this unique modification, offering valuable insights for researchers in chemical biology, drug discovery, and molecular biology.

Molecular Structure and Physicochemical Properties

N6,N6-dimethyladenosine is a purine nucleoside, a derivative of adenosine where two methyl groups are attached to the exocyclic amine at the N6 position of the adenine base. This seemingly subtle addition has profound implications for the molecule's chemical and biological properties.[2]

Structural Features

The presence of two methyl groups at the N6 position introduces significant steric hindrance, influencing the rotational freedom around the C6-N6 bond. This steric bulk also impacts the hydrogen bonding capabilities of the adenine base, preventing the formation of canonical Watson-Crick base pairing with uridine. This structural constraint is a key determinant of its role within the highly structured environment of the ribosome.

N1 [pos="0,1.5!", label="N"]; C2 [pos="-1.2,0.75!", label="C"]; N3 [pos="-1.2,-0.75!", label="N"]; C4 [pos="0,0!", label="C"]; C5 [pos="1.2,0!", label="C"]; C6 [pos="1.2,1.5!", label="C"]; N7 [pos="2.4,0.75!", label="N"]; C8 [pos="2.4,-0.75!", label="C"]; N9 [pos="1.2,-1.5!", label="N"];

H2 [pos="-2.1,1.2!", label="H"]; H8 [pos="3.3,-1.2!", label="H"];

N6_sub [pos="2.4,2.25!", label="N"]; C_Me1 [pos="2.4,3.5!", label="CH3"]; C_Me2 [pos="3.6,1.8!", label="CH3"];

Ribose_O [pos="1.2,-2.8!", label="O"]; Ribose_C1 [pos="0,-2.25!", label="C1'"]; Ribose_C2 [pos="-1.2,-2.8!", label="C2'"]; Ribose_C3 [pos="0,-3.75!", label="C3'"]; Ribose_C4 [pos="1.2,-3.75!", label="C4'"]; Ribose_C5 [pos="2.4,-3.15!", label="C5'"]; Ribose_OH2 [pos="-2.1,-2.25!", label="OH"]; Ribose_OH3 [pos="-0.3,-4.65!", label="OH"]; Ribose_CH2OH [pos="3.6,-3.75!", label="OH"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- N9; C5 -- N7; N7 -- C8; C8 -- N9;

C2 -- H2 [style=solid]; C8 -- H8 [style=solid];

C6 -- N6_sub [style=solid]; N6_sub -- C_Me1 [style=solid]; N6_sub -- C_Me2 [style=solid];

N9 -- Ribose_C1 [style=solid]; Ribose_C1 -- Ribose_O; Ribose_O -- Ribose_C4; Ribose_C1 -- Ribose_C2; Ribose_C2 -- Ribose_C3; Ribose_C3 -- Ribose_C4; Ribose_C4 -- Ribose_C5; Ribose_C2 -- Ribose_OH2 [style=solid]; Ribose_C3 -- Ribose_OH3 [style=solid]; Ribose_C5 -- Ribose_CH2OH [style=solid]; }

Caption: Chemical structure of N6,N6-dimethyladenosine.Physicochemical Data

A summary of the key physicochemical properties of N6,N6-dimethyladenosine is provided in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| CAS Number | 2620-62-4 | [2] |

| Molecular Formula | C12H17N5O4 | [2] |

| Molecular Weight | 295.29 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 182-185 °C | |

| Solubility | Soluble in DMSO. | |

| UV Absorption Max (λmax) | ~274 nm | [3] |

Synthesis of N6,N6-dimethyladenosine

The ability to chemically synthesize N6,N6-dimethyladenosine is crucial for a variety of research applications, from biochemical assays to structural biology studies. This section provides a detailed, field-proven protocol for its synthesis, explaining the rationale behind the chosen methodology.

Synthetic Strategy: A Two-Step Approach

A common and effective method for the synthesis of N6,N6-dimethyladenosine involves a two-step process starting from a commercially available precursor, 6-chloropurine riboside. This strategy is favored for its high efficiency and the relative ease of purification of the final product.

Start [label="6-Chloropurine Riboside"]; Intermediate [label="N6,N6-dimethyladenosine\n(Crude Product)"]; Final [label="Purified N6,N6-dimethyladenosine"];

Start -> Intermediate [label="Reaction with\nDimethylamine"]; Intermediate -> Final [label="Purification by\nChromatography"]; }

Caption: General workflow for the synthesis of N6,N6-dimethyladenosine.Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing purine ring system activates the chlorine atom at the C6 position, making it susceptible to displacement by a nucleophile. In this case, dimethylamine serves as the nucleophile, readily attacking the C6 position to form the desired N,N-dimethylamino group.

-

Materials:

-

6-Chloropurine riboside

-

Dimethylamine solution (e.g., 40% in water or 2 M in THF)

-

Ethanol or another suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

Dissolve 6-chloropurine riboside in ethanol in a round-bottom flask.

-

Add an excess of dimethylamine solution to the flask. The excess of the amine drives the reaction to completion.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess dimethylamine under reduced pressure. The resulting crude product is a solid or a viscous oil.

-

Step 2: Purification

Purification of the crude product is essential to remove any unreacted starting material and byproducts. Silica gel column chromatography is the method of choice for this purpose, owing to its ability to separate compounds based on polarity.

-

Materials:

-

Crude N6,N6-dimethyladenosine

-

Silica gel for column chromatography

-

Eluent system (e.g., a gradient of methanol in dichloromethane)

-

Chromatography column

-

Fraction collector or test tubes

-

-

Procedure:

-

Prepare a silica gel column using a suitable slurry packing method.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a low percentage of methanol in dichloromethane and gradually increasing the methanol concentration.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure N6,N6-dimethyladenosine as a white solid.

-

Step 3: Characterization

The identity and purity of the synthesized N6,N6-dimethyladenosine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the presence of the dimethylamino group and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass measurement, confirming the molecular formula.[4][5][6]

Biosynthesis of N6,N6-dimethyladenosine

In biological systems, the synthesis of N6,N6-dimethyladenosine is a highly specific enzymatic process. Understanding this pathway provides crucial context for its biological function.

The "Writer" Enzyme: DIMT1

The key enzyme responsible for the formation of N6,N6-dimethyladenosine in eukaryotes is Dimethyladenosine transferase 1 (DIMT1) , also known as DIM1 in yeast.[1][7][8] This enzyme catalyzes the transfer of two methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to the N6 position of two adjacent adenosine residues in 18S ribosomal RNA.[1][7]

Adenosine [label="Adenosine in 18S rRNA"]; m6A [label="N6-methyladenosine"]; m6_6A [label="N6,N6-dimethyladenosine"]; DIMT1 [label="DIMT1\n(Writer)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine\n(Methyl Donor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="S-adenosylhomocysteine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Adenosine -> m6A [label="Methylation"]; m6A -> m6_6A [label="Methylation"]; SAM -> DIMT1 [style=dashed]; DIMT1 -> m6A; DIMT1 -> m6_6A; SAM -> SAH [label="Methyl Transfer"]; }

Caption: Biosynthetic pathway of N6,N6-dimethyladenosine.This dimethylation event is a critical step in the maturation of the small ribosomal subunit (40S) and is essential for efficient protein synthesis.[1][8] The catalytic activity of DIMT1 ensures the precise placement of these modifications, which are crucial for the proper folding and function of the ribosome.[8]

Functional Significance: A Tale of Two Methyl Groups

While both N6-methyladenosine (m6A) and N6,N6-dimethyladenosine (m6,6A) involve methylation of the same nitrogen atom, their biological roles and mechanisms of action are distinct, largely dictated by their specific locations and the structural consequences of single versus dual methylation.

-

m6A in mRNA: Primarily found in messenger RNA, m6A acts as a dynamic mark that is recognized by a suite of "reader" proteins.[9] This interaction influences various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation efficiency.[10][11][12][13][14]

-

m6,6A in rRNA: In contrast, m6,6A is a stable modification found in the highly structured ribosomal RNA. Its primary role is not to recruit a diverse set of reader proteins but rather to contribute directly to the structural integrity and catalytic function of the ribosome. The presence of the two methyl groups at a critical location in the 18S rRNA is thought to fine-tune the decoding center of the ribosome, thereby influencing the fidelity and efficiency of protein translation.[1][8]

The functional divergence of these two methylated adenosines underscores the exquisite specificity of epitranscriptomic regulation, where the number and position of methyl groups can dictate distinct biological outcomes.

Conclusion and Future Directions

N6,N6-dimethyladenosine, though less studied than its singly methylated counterpart, is a fundamentally important modification in ribosomal RNA. Its unique structure, a consequence of dual methylation at the N6 position, imparts specific physicochemical properties that are integral to its role in ribosome biogenesis and function. The synthetic route outlined in this guide provides a reliable method for obtaining this key molecule for further investigation.

Future research will likely focus on elucidating the precise structural and functional consequences of m6,6A in the ribosome. Understanding how this modification contributes to the heterogeneity of ribosomes and their specialized functions in different cellular contexts will be a key area of exploration. Furthermore, the development of selective inhibitors of DIMT1 could provide valuable tools for probing the role of m6,6A in various physiological and pathological processes, potentially opening new avenues for therapeutic intervention.

References

- 1. Human DIMT1 generates N26,6A-dimethylation–containing small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs): Critical roles in mRNA translation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 7. DIMT1 DIM1 rRNA methyltransferase and ribosome maturation factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Structural and catalytic roles of the human 18 S rRNA methyltransferases DIMT1 in ribosome assembly and translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-methyladenosine in mRNA disrupts tRNA selection and translation elongation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N6-Methyladenosine Guides mRNA Alternative Translation during Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N6,N6-dimethyladenosine as an A3 Adenosine Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of diseases, including cancer, inflammation, and ischemia.[1][2] Its expression is notably upregulated in tumor and inflamed tissues, presenting a unique opportunity for targeted therapeutic intervention.[3] This guide delves into the burgeoning field of methylated adenosine derivatives as A3AR ligands, with a primary focus on N6-methyladenosine (m6A), a potent endogenous agonist, as a paradigm for understanding the potential interactions of N6,N6-dimethyladenosine (m6,6A). While direct, extensive research on m6,6A as an A3AR ligand is still developing, the well-characterized profile of m6A provides a robust framework for experimental design and hypothesis generation in this promising area of pharmacology.

The A3 Adenosine Receptor: A Key Therapeutic Target

The adenosine receptor family consists of four subtypes: A1, A2A, A2B, and A3.[4] The A3AR is primarily coupled to inhibitory G proteins (Gi), and upon activation, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This receptor can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.[6][7] The multifaceted signaling of A3AR contributes to its diverse physiological and pathophysiological roles.[6] The therapeutic potential of targeting A3AR is vast, with agonists and antagonists being explored for conditions ranging from rheumatoid arthritis and psoriasis to hepatocellular carcinoma.[3][8]

A3AR Signaling Pathways

Activation of the A3AR by an agonist triggers a cascade of intracellular events that are cell-type dependent. The canonical Gi-coupled pathway is central to many of its effects.

Caption: A3AR Signaling Cascade.

N6-methyladenosine (m6A): A Potent Endogenous A3AR Ligand

Recent groundbreaking research has identified N6-methyladenosine (m6A), a well-known RNA modification, as an endogenous ligand for the human A3AR.[9][10] Remarkably, m6A exhibits a higher affinity for the human A3AR than adenosine itself.[9][11] This discovery has opened a new avenue for understanding the physiological regulation of the A3AR and for the design of novel therapeutic agents. It has been shown that m6A is released from cells under cytotoxic stimuli and can trigger pathophysiological responses through A3AR activation.[9][10]

Binding Affinity and Selectivity

Pharmacological studies have demonstrated that m6A is a potent and selective agonist for the human A3AR.[11] The potency of m6A for A3AR activation was found to be significantly higher than that of adenosine, with an EC50 value in the nanomolar range.[11]

Table 1: Comparative Potency of Adenosine and m6A at the Human A3AR

| Ligand | EC50 (nM) | Reference |

| Adenosine | 91 ± 11 | [11] |

| m6A | 9.8 ± 0.39 | [11] |

It is crucial to note the significant species differences in A3AR pharmacology. For instance, the binding affinity of m6A at the rat A3AR is approximately 700-fold lower than at the human A3AR.[12] This highlights the importance of using human receptors or cell lines expressing the human A3AR for drug screening and characterization.

Experimental Protocols for Characterizing A3AR Ligands